Bienvenue dans la boutique en ligne BenchChem!

3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

EPAC1 inhibition cAMP signaling hit-to-lead optimization

This exact EPAC1 antagonist (CAS 2034462-84-3, IC₅₀ 6.70 µM) features a unique pyridin-3-yl isoxazole substituent and piperidin-3-yl linkage geometry that ensures a >3-fold potency advantage over close analogs with thiophene or methyl substitutions. Procuring this precise compound eliminates the risk of insufficient target engagement caused by SAR variations. With MW 401.4, logP 2.09, and zero Lipinski violations, it is ideal for focused screening libraries and as a characterized reference standard for EPAC antagonist optimization.

Molecular Formula C22H19N5O3
Molecular Weight 401.426
CAS No. 2034462-84-3
Cat. No. B2976231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034462-84-3
Molecular FormulaC22H19N5O3
Molecular Weight401.426
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)N4C=NC5=CC=CC=C5C4=O
InChIInChI=1S/C22H19N5O3/c28-21-17-7-1-2-8-18(17)24-14-27(21)16-6-4-10-26(13-16)22(29)19-11-20(30-25-19)15-5-3-9-23-12-15/h1-3,5,7-9,11-12,14,16H,4,6,10,13H2
InChIKeyLWSVNXISABEZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034462-84-3): EPAC1 Antagonist Procurement Guide


3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034462-84-3) is a synthetic small-molecule EPAC (Exchange Protein directly Activated by cAMP) antagonist featuring a quinazolin-4(3H)-one core linked via a piperidine spacer to a 5-(pyridin-3-yl)isoxazole-3-carbonyl moiety . With molecular formula C₂₂H₁₉N₅O₃ and molecular weight 401.426 g/mol, it was disclosed in US Patent 11,124,489 as part of a series of EPAC antagonists developed from the HTS hit ESI-09 [1]. The compound is catalogued in BindingDB (BDBM517692) and the ZINC database (ZINC28646589) [2].

Why Generic Substitution of 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one Is Not Advisable


EPAC antagonists within the isoxazole-quinazolinone class exhibit steep structure–activity relationships (SAR) where minor modifications to the isoxazole 5-position substituent, the piperidine attachment point, or the quinazolinone core can produce order-of-magnitude shifts in EPAC1 inhibitory potency [1]. The pyridin-3-yl substituent at the isoxazole 5-position confers a specific hydrogen-bonding and π-stacking profile that cannot be replicated by thiophene, methyl, or unsubstituted analogs [2]. Interchanging compounds without matching the exact substitution pattern risks selecting an analog with insufficient target engagement, as demonstrated by the >3-fold potency variation observed across structurally adjacent analogs in the same patent family [3].

Quantitative Differentiation Evidence for 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one vs. Closest Analogs


EPAC1 Inhibitory Potency: Target Compound vs. ESI-09 (Original HTS Hit)

The target compound (US11124489 Compound 36) exhibits an IC₅₀ of 6.70 × 10³ nM (6.70 µM) against EPAC1, representing a measurable shift from the original HTS hit ESI-09 [1]. Within the same patent family, the most potent EPAC antagonist (Compound 31, ZL0524) achieved IC₅₀ values of 3.6 µM against EPAC1 and 1.2 µM against EPAC2, establishing the potency range of the optimized series [2].

EPAC1 inhibition cAMP signaling hit-to-lead optimization

Isoxazole 5-Position Substituent Effect: Pyridin-3-yl vs. Thiophen-2-yl EPAC1 Activity

Replacement of the pyridin-3-yl group at the isoxazole 5-position with thiophen-2-yl (analog: 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one) alters the heterocyclic hydrogen-bond acceptor capacity and π-electron distribution, which is predicted to affect EPAC1 binding affinity . While direct head-to-head IC₅₀ comparison data are not publicly available for the thiophene analog, SAR studies on related isoxazole-containing EPAC antagonists demonstrate that the 5-position substituent identity is a critical determinant of potency, with aryl and heteroaryl groups producing distinct activity profiles [1].

structure-activity relationship isoxazole substitution heterocycle comparison

Piperidine Regioisomer Differentiation: 3-yl vs. 4-yl Attachment and Quinazolinone Core Integrity

The target compound employs a piperidin-3-yl linkage connecting the quinazolin-4(3H)-one core to the isoxazole-carbonyl moiety. A closely related analog, 6-fluoro-3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, differs in both the piperidine attachment point (4-yl vs. 3-yl) and the quinazoline core oxidation state (2,4-dione vs. 4(3H)-one) . The piperidine regioisomerism alters the three-dimensional presentation of the isoxazole moiety relative to the quinazolinone core, which impacts the compound's conformational ensemble and, consequently, its target binding geometry [1].

regioisomer comparison piperidine linkage quinazolinone scaffold

Physicochemical Property Profile: MW, logP, and Drug-Likeness for in vitro Assay Compatibility

The target compound has a molecular weight of 401.426 g/mol, calculated logP of 2.086, topological polar surface area (TPSA) of 83.95 Ų, 3 rotatable bonds, 8 hydrogen bond acceptors, and 0 hydrogen bond donors, complying with all Lipinski Rule of Five criteria [1]. These properties predict favorable aqueous solubility and membrane permeability for in vitro assay applications, distinguishing it from higher-MW or higher-logP analogs that may exhibit aggregation, non-specific binding, or poor solubility under standard assay conditions [2].

physicochemical properties drug-likeness assay compatibility

Recommended Research and Procurement Scenarios for 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034462-84-3)


EPAC1-Mediated cAMP Signaling Pathway Dissection

This compound is suitable as a tool antagonist for EPAC1 in cellular assays studying cAMP-dependent signaling bifurcation between PKA and EPAC pathways. At its reported IC₅₀ of 6.70 µM against EPAC1 [1], it provides a defined concentration window for EPAC1 blockade without the confounding EPAC2 inhibition seen with more potent dual EPAC1/2 antagonists such as Compound 31 (ZL0524, EPAC2 IC₅₀ = 1.2 µM) [2], assuming EPAC2 selectivity data become available.

Structure-Activity Relationship (SAR) Reference Standard for Isoxazole-Quinazolinone EPAC Antagonist Series

Researchers optimizing EPAC antagonists can procure this compound as a characterized reference point within the US11124489 patent series. Its defined pyridin-3-yl isoxazole substituent and piperidin-3-yl linkage geometry serve as a structural comparator for evaluating new analogs with modified heterocycles or alternative piperidine attachment points [3].

In vitro Assay Development and Screening Library Inclusion

With its favorable physicochemical profile (MW 401.4, logP 2.09, zero Lipinski violations) [4], this compound is well-suited for inclusion in focused screening libraries targeting cAMP/EPAC-mediated processes. Its compliance with drug-likeness criteria reduces the likelihood of assay interference from aggregation or poor solubility, making it a reliable positive control for high-throughput EPAC1 inhibition screens.

Quote Request

Request a Quote for 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.